2,6-dichloro-N-cyclohexyl-5-fluoronicotinamide
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Overview
Description
2,6-dichloro-N-cyclohexyl-5-fluoronicotinamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of chlorine, fluorine, and cyclohexyl groups attached to a nicotinamide core, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-cyclohexyl-5-fluoronicotinamide typically involves the reaction of 2,6-dichloro-5-fluoro-3-cyanopyridine with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-cyclohexyl-5-fluoronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,6-dichloro-N-cyclohexyl-5-fluoronicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-cyclohexyl-5-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain targets, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-5-fluoronicotinonitrile
- 2,6-dichloro-5-fluoronicotinic acid
- 2,6-dichloro-3-fluoropyridine
Uniqueness
2,6-dichloro-N-cyclohexyl-5-fluoronicotinamide stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This makes it more versatile and effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2,6-dichloro-N-cyclohexyl-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2FN2O/c13-10-8(6-9(15)11(14)17-10)12(18)16-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBYMJWGHYDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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